3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene
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Overview
Description
3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene is an organic compound characterized by its unique structure, which includes a propargyl group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene typically involves the reaction of propargyl alcohol with an appropriate alkylating agent under basic conditions. For instance, propargyl bromide can be used as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The propargyl group can participate in cycloaddition reactions, forming stable ring structures. Additionally, the compound can undergo radical reactions, where it acts as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the propargyl ether linkage but has a benzene ring, making it more aromatic and less reactive in certain conditions.
3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: This compound contains a carbazole moiety, which imparts different electronic properties and reactivity compared to 3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene.
Uniqueness
This compound is unique due to its combination of a propargyl group and an ether linkage, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Properties
CAS No. |
20510-07-0 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-(prop-2-ynoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C7H10O2/c1-3-5-8-7-9-6-4-2/h1,4H,2,5-7H2 |
InChI Key |
MVSZPWVBUATIQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCOCC#C |
Origin of Product |
United States |
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